3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
This compound belongs to the cyano-propenamide class, characterized by a central pyrazole core substituted with a benzyl group at position 1 and a pyridin-3-yl group at position 2. The prop-2-enamide backbone includes a cyano group at position 2 and an amide linkage to a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c23-12-18(21(29)26-22-25-9-10-30-22)11-19-15-28(14-16-5-2-1-3-6-16)27-20(19)17-7-4-8-24-13-17/h1-11,13,15H,14H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEWECRTGFJONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS No. 1006492-96-1) is a synthetic derivative that combines several pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 305.33 g/mol. Its structure integrates a pyrazole ring, a pyridine moiety, and a thiazole group, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, certain pyrazole derivatives have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), crucial for the inflammatory response. A study indicated that compounds similar to our target compound exhibited IC50 values against COX enzymes in the low micromolar range, suggesting strong anti-inflammatory potential .
Anticancer Activity
The thiazole component in the structure has been associated with anticancer properties. In vitro studies have reported that thiazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structural motifs have shown promising results against various cancer cell lines, including breast and colon cancer. The SAR analysis indicated that modifications in the thiazole ring significantly affect potency .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been noted for their effectiveness against bacterial and fungal strains. A systematic study on thiazole derivatives indicated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyridine Substitution : The presence of a pyridine ring enhances solubility and bioavailability.
- Thiazole Modifications : Electron-withdrawing groups on the thiazole ring improve potency against cancer cells.
- Pyrazole Core : Variations in substitution patterns on the pyrazole ring can lead to significant changes in anti-inflammatory and anticancer activities .
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. Compounds with similar structures to our target showed promising results, with one derivative achieving an IC50 value of 57.24 µg/mL, comparable to standard anti-inflammatory drugs .
- Anticancer Evaluation : In vitro tests revealed that certain thiazole-containing compounds exhibited IC50 values below 10 µM against breast cancer cell lines, indicating high efficacy .
- Antimicrobial Assessment : Thiazole derivatives were evaluated for their antibacterial properties against L. infantum, showing effective inhibition at low concentrations .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : Demonstrated promising results in inhibiting growth, with studies reporting IC50 values as low as 0.95 nM for related pyrazole derivatives .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been extensively researched for their anti-inflammatory effects. The structure of this compound allows it to interact with various biological pathways involved in inflammation. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Case Study:
In a study involving various pyrazole derivatives, compounds similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide were evaluated for their ability to reduce inflammation markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines, suggesting potential for therapeutic use in chronic inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Additions and Substitutions
The cyano group and enamide moiety are primary sites for nucleophilic attacks.
Cycloaddition Reactions
The α,β-unsaturated enamide participates in [4+2] Diels-Alder and [3+2] cycloadditions.
Pyrazole and Thiazole Ring Functionalization
The pyrazole and thiazole rings undergo electrophilic substitutions and cross-couplings.
Metal Complexation
The thiazole nitrogen and pyridinyl group coordinate transition metals.
Reductive Transformations
The enamide double bond and cyano group are reducible under specific conditions.
| Reducing Agent | Conditions | Product(s) | Functional Group Impact |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 24 h | Saturated amide | Loss of conjugation alters bioactivity |
| LiAlH₄ | THF, 0°C → rt | Primary amine | Cyano → -CH₂NH₂; enhances solubility |
Acid/Base-Mediated Rearrangements
Under strong acidic/basic conditions, the compound undergoes structural rearrangements.
Key Mechanistic Insights
-
Cyano group reactivity is modulated by the electron-withdrawing pyridinyl substituent, accelerating nucleophilic additions.
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Thiazole coordination with metals enhances biological activity but reduces plasma stability .
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Steric hindrance from the benzyl group directs electrophilic substitutions to the pyrazole C-5 position.
Experimental protocols and spectral validation (e.g., NMR, IR, X-ray) for these reactions are documented in synthetic methodologies . Further optimization of reaction conditions (e.g., solvent polarity, catalysts) could improve yields for pharmaceutical applications.
Comparison with Similar Compounds
2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide
- Structure : Replaces the benzyl group with phenyl and substitutes pyridin-3-yl with thiophene-2-yl. The amide is linked to a 2,6-dimethylphenyl group.
Molecular Data :
Molecular Formula Molecular Weight CAS/ID C25H20N4OS 424.53 EN300-265983 - The 2,6-dimethylphenyl group may sterically hinder binding to flat aromatic pockets in targets like kinases.
XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Structure : Features a trifluoromethyl-rich thiadiazole amide and a bis(trifluoromethyl)benzyl ether group.
Molecular Data :
Molecular Formula Molecular Weight CAS/ID C24H17F9N4O3S 612.47 N/A - Implications: The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, favoring target engagement in hydrophobic pockets.
2-cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
- Structure : Substitutes the pyrazole core with a pyridin-2-yl-thiazole system and links the amide to a 3,5-dichlorophenyl group.
Molecular Data :
Molecular Formula Molecular Weight CAS/ID C18H10Cl2N4OS 374.35 EN300-266053 - Implications :
Comparative Data Table
*LogP values estimated using ChemDraw (v22.0).
Key Research Findings
- Electron-Withdrawing Groups : Compounds with trifluoromethyl substituents (e.g., XCT790) exhibit higher metabolic stability but reduced aqueous solubility.
- Heterocyclic Diversity : Pyrazole cores (target compound) favor kinase inhibition, while thiazole systems (EN300-266053) are prevalent in antimicrobial agents.
- Amide Linkage : Thiazol-2-yl amides (target compound) may enhance binding to cysteine-rich domains compared to phenyl or thiadiazole derivatives.
Q & A
Q. What synthetic strategies are commonly employed for preparing pyrazole-thiazole hybrid compounds like this target molecule?
Methodological Answer: A typical approach involves coupling pyrazole and thiazole precursors via enamide or cyano linkages. For example, copper-catalyzed cross-coupling reactions (e.g., using CuBr) in polar solvents like DMSO, combined with cesium carbonate as a base, have been effective for pyrazole-amine intermediates . Key steps include:
Q. How can NMR spectroscopy validate the structural integrity of this compound?
Methodological Answer: 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For pyrazole-thiazole hybrids:
Q. What preliminary pharmacological screening methods are suitable for assessing bioactivity?
Methodological Answer:
- In vitro assays: Evaluate kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization.
- Anti-inflammatory/analgesic models: Use carrageenan-induced paw edema (rodent) for COX-2 inhibition screening .
- Prioritize compounds with ≥80% purity (HPLC) and validated structural integrity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
Methodological Answer:
- Reaction path search: Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for synthesis .
- Docking studies: Target kinases (e.g., EGFR) using AutoDock Vina to predict binding affinities. Prioritize derivatives with ΔG < −8 kcal/mol .
- Validate predictions with experimental IC₅₀ values and SAR analysis .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
Methodological Answer:
- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation in enamide groups) .
- X-ray crystallography: Resolve ambiguities via single-crystal analysis (e.g., confirming Z/E isomerism in enamide moieties) .
- Cross-reference with synthetic intermediates to rule out byproducts .
Q. What statistical experimental design (DoE) approaches optimize reaction yields?
Methodological Answer:
- Factorial design: Screen variables (temperature, catalyst loading, solvent ratio) using a 2^k factorial matrix. For example, a 3-factor design reduced reaction optimization from 27 to 8 trials in pyrazole synthesis .
- Response surface methodology (RSM): Maximize yield by modeling non-linear interactions (e.g., solvent polarity vs. catalyst efficiency) .
Q. What mechanistic insights explain low yields (<20%) in coupling steps?
Methodological Answer:
- Byproduct analysis: Use LC-MS to identify side products (e.g., dimerization or hydrolysis intermediates).
- Kinetic studies: Monitor reaction progress via in situ IR to detect rate-limiting steps (e.g., slow oxidative addition in Cu-catalyzed couplings) .
- Mitigate via ligand optimization (e.g., bipyridine ligands for Cu stabilization) .
Q. How to establish structure-activity relationships (SAR) for pyrazole-thiazole hybrids?
Methodological Answer:
Q. What hybrid experimental-computational workflows accelerate reaction discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
